

Comparative Efficacy of Btk-IN-34 Against Mutant Bruton's Tyrosine Kinase

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Compound of Interest		
Compound Name:	Btk-IN-34	
Cat. No.:	B12375865	Get Quote

A detailed analysis of the specificity and performance of the novel BTK inhibitor, **Btk-IN-34**, in the context of acquired resistance mutations in Bruton's tyrosine kinase (BTK), offering a comparative perspective against established therapeutic alternatives.

This guide provides a comprehensive evaluation of the novel, selective Bruton's tyrosine kinase (BTK) inhibitor, **Btk-IN-34**. The focus is on its specificity and efficacy, particularly in targeting mutant forms of BTK that confer resistance to first- and second-generation covalent inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Performance Against Wild-Type and Mutant BTK

Btk-IN-34, also identified as compound 9h in its developmental phase, has demonstrated significant antiproliferative activity by selectively inhibiting the autophosphorylation of BTK at Tyr223.[1] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies.

A critical challenge in the clinical use of covalent BTK inhibitors, such as ibrutinib and acalabrutinib, is the emergence of resistance mutations, most commonly the cysteine-to-serine substitution at position 481 (C481S) in the BTK kinase domain. This mutation prevents the irreversible binding of these drugs. Non-covalent inhibitors, like pirtobrutinib, have been developed to overcome this resistance mechanism.



The following table summarizes the inhibitory potency (IC50) of **Btk-IN-34** and other key BTK inhibitors against both wild-type (WT) BTK and the clinically significant C481S mutant.

Inhibitor	Туре	BTK (WT) IC50 (nM)	BTK (C481S) IC50 (nM)	Reference(s)
Btk-IN-34	Reversible	2.75 μΜ*	Data Not Available	[1]
Ibrutinib	Covalent	0.5	1000	[2][3][4]
Acalabrutinib	Covalent	5.1	Ineffective	[5]
Pirtobrutinib	Non-covalent	4.2	16	[4]

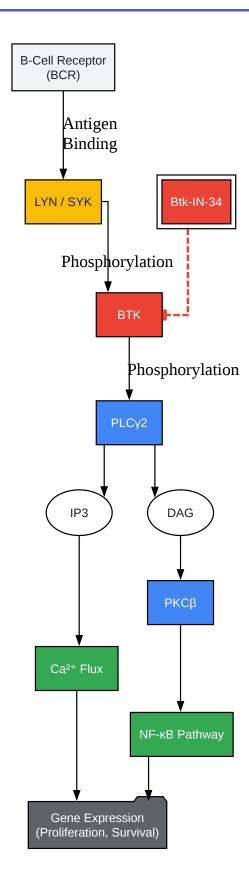
^{*}Note: The reported IC50 for **Btk-IN-34** is from a cell-based antiproliferative assay in Ramos cells (BTK-high), not a direct enzymatic assay.[1]

As of the latest available data from the primary research on **Btk-IN-34**, its efficacy against specific BTK mutations, including C481S, has not been reported. Therefore, a direct comparison of its performance against mutant BTK with other inhibitors cannot be made at this time. The existing data demonstrates its activity against wild-type BTK in a cellular context.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of **Btk-IN-34** and the experimental procedures used for its evaluation, the following diagrams illustrate the BTK signaling pathway and a standard workflow for assessing inhibitor-induced cytotoxicity.

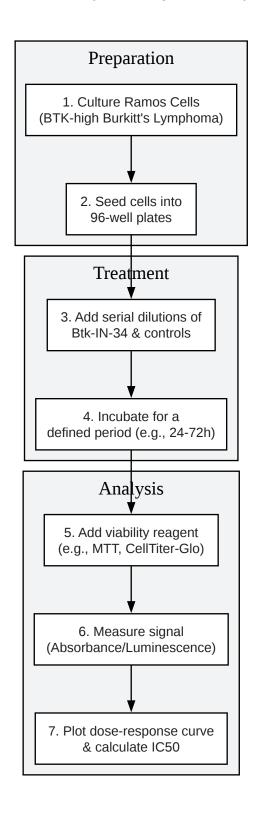




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Caption: The B-Cell Receptor (BCR) signaling cascade, a critical pathway for B-cell proliferation and survival. **Btk-IN-34** acts by inhibiting BTK, a key kinase in this pathway.



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